Cas no 79942-31-7 (Heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol,5,11,17,23,29,35-hexamethyl-)

Heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol,5,11,17,23,29,35-hexamethyl- structure
79942-31-7 structure
Nome del prodotto:Heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol,5,11,17,23,29,35-hexamethyl-
Numero CAS:79942-31-7
MF:C48H48O6
MW:720.891134262085
CID:548039
PubChem ID:2762424

Heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol,5,11,17,23,29,35-hexamethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol,5,11,17,23,29,35-hexamethyl-
    • Heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31
    • p-Methylcalix[6]arene
    • p-methylcalix<6>arene
    • DTXSID30376200
    • 5,11,17,23,29,35-hexamethylheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol
    • 79942-31-7
    • FT-0701368
    • Inchi: InChI=1S/C48H48O6/c1-25-7-31-19-33-9-26(2)11-35(44(33)50)21-37-13-28(4)15-39(46(37)52)23-41-17-30(6)18-42(48(41)54)24-40-16-29(5)14-38(47(40)53)22-36-12-27(3)10-34(45(36)51)20-32(8-25)43(31)49/h7-18,49-54H,19-24H2,1-6H3
    • Chiave InChI: DHZRPIBBMLXGQX-UHFFFAOYSA-N
    • Sorrisi: CC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C)CC7=C(C(=CC(=C7)C)C2)O)O)C)C)C)O

Proprietà calcolate

  • Massa esatta: 720.34500
  • Massa monoisotopica: 720.34508925g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 54
  • Conta legami ruotabili: 0
  • Complessità: 891
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 11.6
  • Superficie polare topologica: 121Ų

Proprietà sperimentali

  • PSA: 121.38000
  • LogP: 9.62880

Heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol,5,11,17,23,29,35-hexamethyl- Letteratura correlata

79942-31-7 (Heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3,5,7(42),9,11,13(41),15,17,19(40),21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol,5,11,17,23,29,35-hexamethyl-) Prodotti correlati

Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso